2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline
Overview
Description
2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline is an organic compound that features a fluorine atom, a triazole ring, and an aniline moiety
Mechanism of Action
Target of Action
Compounds with a similar 1,2,3-triazole structure have been found to exhibit antimicrobial activities . These compounds interact with various microbial strains, including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans, and R. Oryzae .
Mode of Action
1,2,3-triazoles are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These properties contribute to their enhanced biocompatibility and potential to advance medicinal chemistry.
Biochemical Pathways
1,2,3-triazoles have been associated with a wide range of biological activities, including antimicrobial, antiviral, antioxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial effects . This suggests that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
An adme analysis performed on similar 1,2,3-triazole hybrids indicated that these compounds possess a favorable profile and can be considered as patient compliant .
Result of Action
Similar 1,2,3-triazole hybrids have shown moderate to excellent activity against various microbial strains . For instance, a compound with a chloro group on the N-methyl aniline ring displayed noteworthy activity against all tested bacterial strains .
Action Environment
The stability of 1,2,3-triazoles against metabolic degradation suggests that these compounds may be relatively resistant to environmental changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline can be achieved through a multi-step process involving the formation of the triazole ring followed by its attachment to the aniline derivativeThe reaction conditions typically include the use of copper sulfate and sodium ascorbate in a solvent such as dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the CuAAC reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification processes to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-(4-methyl-1H-1,2,4-triazol-1-yl)aniline: Similar structure but with a different triazole isomer.
2-fluoro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)aniline: Similar structure with a phenyl group instead of a methyl group on the triazole ring.
Uniqueness
2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline is unique due to the specific positioning of the fluorine atom and the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and binding affinity in biological systems .
Properties
IUPAC Name |
2-fluoro-4-(4-methyltriazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c1-6-5-14(13-12-6)7-2-3-9(11)8(10)4-7/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBBVLZILINETH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=N1)C2=CC(=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501197051 | |
Record name | Benzenamine, 2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501197051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353878-22-4 | |
Record name | Benzenamine, 2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353878-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501197051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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